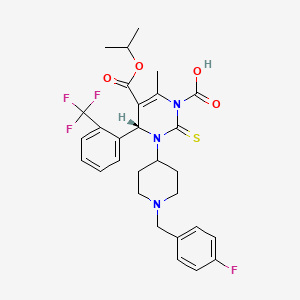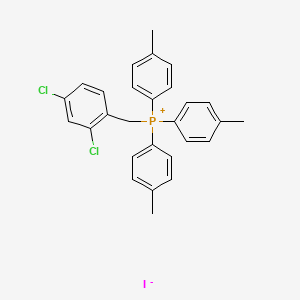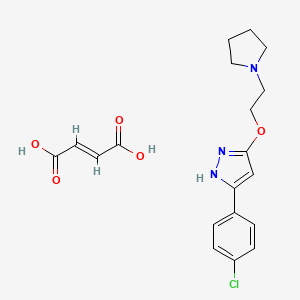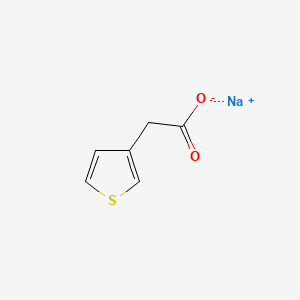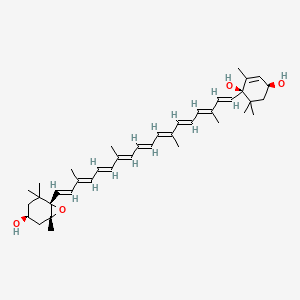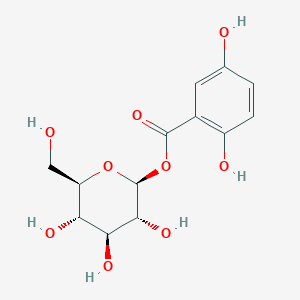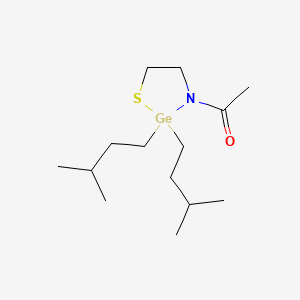
6,7-Didehydro methylprednisolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Didehydro methylprednisolone: is a synthetic glucocorticoid derived from methylprednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Didehydro methylprednisolone involves multiple steps starting from 16-dehydropregnenolone acetate (16-DPA). The process includes the formation of 16,17-epoxy progesterone, followed by hydroxylation and dehydrogenation reactions. The key steps involve:
Formation of 16,17-epoxy progesterone: This is achieved through the reaction of 16-DPA with peracetic acid.
Hydroxylation: The 16,17-epoxy progesterone is then hydroxylated using Rhizopus nigricans fermentation to form 11α-hydroxy-16,17-epoxy progesterone.
Dehydrogenation: The final step involves dehydrogenation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Didehydro methylprednisolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
6,7-Didehydro methylprednisolone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of HPLC methods.
Biology: Studied for its effects on cellular processes and gene expression.
Industry: Employed in the pharmaceutical industry for the production of anti-inflammatory drugs.
Mecanismo De Acción
6,7-Didehydro methylprednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of specific genes involved in inflammation and immune response. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration .
Comparación Con Compuestos Similares
- Methylprednisolone
- Prednisolone
- Dexamethasone
- Betamethasone
Comparison: 6,7-Didehydro methylprednisolone is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive properties compared to other glucocorticoids. It has a higher affinity for glucocorticoid receptors and a longer duration of action .
Propiedades
Número CAS |
95810-22-3 |
|---|---|
Fórmula molecular |
C22H28O5 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,8-9,14-15,17,19,23,25,27H,5,7,10-11H2,1-3H3/t14-,15-,17-,19+,20-,21-,22-/m0/s1 |
Clave InChI |
HUIXPSHOHWWSPD-SJLJSBKTSA-N |
SMILES isomérico |
CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
SMILES canónico |
CC1=CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



